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Compound of Interest

Compound Name:
4-Fluoro-3-

(trifluoromethyl)phenylboronic acid

Cat. No.: B070890 Get Quote

An In-depth Technical Guide on 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

Introduction
4-Fluoro-3-(trifluoromethyl)phenylboronic acid is a versatile organoboron compound with

the chemical formula C₇H₅BF₄O₂.[1][2] It serves as a crucial building block in organic synthesis,

particularly in medicinal chemistry and materials science. The presence of both a fluorine atom

and a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic

properties, enhancing its utility in various chemical transformations.[1]

This compound is widely recognized for its application in palladium-catalyzed Suzuki-Miyaura

cross-coupling reactions, which are fundamental for creating carbon-carbon bonds to assemble

complex molecules like pharmaceuticals and agrochemicals.[1][3] The trifluoromethyl group

often improves metabolic stability and lipophilicity in drug candidates, making this reagent

highly valuable for drug development professionals.[1] This guide provides a comprehensive

overview of its physical properties, experimental protocols for its use, and key reaction

pathways.

Physical and Chemical Properties
The physical and chemical characteristics of 4-Fluoro-3-(trifluoromethyl)phenylboronic acid
are summarized below. These properties are essential for its handling, storage, and application

in synthetic chemistry.
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Property Value Reference

CAS Number 182344-23-6 [1][2][4]

Molecular Formula C₇H₅BF₄O₂ [1][2][4]

Molecular Weight 207.92 g/mol [1][2][4]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 170-174 °C [1][2]

Boiling Point 268.7 ± 50.0 °C (Predicted) [2]

Density 1.503 g/cm³ (Predicted) [2]

Solubility Soluble in methanol [2]

pKa

Data not available. The

presence of electron-

withdrawing groups (fluorine

and trifluoromethyl) is

expected to lower the pKa

compared to unsubstituted

phenylboronic acid, increasing

its Lewis acidity.[5][6]

Storage
Store at room temperature in a

dry, dark place.
[1][2]

Spectral Data
While specific spectral data for 4-Fluoro-3-(trifluoromethyl)phenylboronic acid is not readily

available in the provided search results, a general characterization using standard

spectroscopic techniques can be described.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Aromatic protons would appear as complex multiplets due to coupling with each

other and with the ¹⁹F nuclei.
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¹³C NMR: Signals corresponding to the seven carbon atoms would be observed, with their

chemical shifts influenced by the attached fluorine and trifluoromethyl groups.

¹⁹F NMR: Two distinct signals would be expected, one for the fluorine atom directly

attached to the ring and another for the trifluoromethyl group.

¹¹B NMR: A single peak typical for a tri-coordinated boronic acid species is expected.[6]

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for

O-H stretching of the boronic acid group (broad band around 3200-3600 cm⁻¹), B-O

stretching (around 1300-1400 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the

compound, with the molecular ion peak corresponding to its isotopic mass.

Experimental Protocols
Detailed methodologies are critical for the successful application of 4-Fluoro-3-
(trifluoromethyl)phenylboronic acid in research and development.

General Synthesis Protocol
The synthesis of arylboronic acids often involves the reaction of an organometallic intermediate

(like an organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis. A

plausible synthetic route for 4-Fluoro-3-(trifluoromethyl)phenylboronic acid is outlined

below.

Reaction: 1-Bromo-4-fluoro-2-(trifluoromethyl)benzene + n-Butyllithium → Intermediate Lithiate

Intermediate Lithiate + Trimethyl borate → Boronate Ester Intermediate Boronate Ester

Intermediate + Acidic Hydrolysis → 4-Fluoro-3-(trifluoromethyl)phenylboronic acid

Procedure:

Under an inert nitrogen atmosphere, dissolve 1-bromo-4-fluoro-2-(trifluoromethyl)benzene in

anhydrous tetrahydrofuran (THF) in a flame-dried flask.[5][7]

Cool the solution to -78 °C using a dry ice/acetone bath.[5][7]
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Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture while

maintaining the low temperature.[7]

After the addition is complete, stir the mixture at -78 °C for one hour to ensure complete

formation of the lithiated intermediate.[7]

In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.[5]

Transfer the freshly prepared lithiated intermediate into the trimethyl borate solution via a

cannula.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.[5]

Quench the reaction by adding dilute hydrochloric acid and stir for one hour to hydrolyze the

boronate ester.[7]

Extract the aqueous layer with an organic solvent such as ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to yield the crude product.[7]

Purify the crude solid by recrystallization to obtain pure 4-Fluoro-3-
(trifluoromethyl)phenylboronic acid.
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Starting Material

Reaction Steps

Final Product

1-Bromo-4-fluoro-2-
(trifluoromethyl)benzene

Lithiation
(n-BuLi, THF, -78°C)

Step 1

Borylation
(B(OMe)₃, -78°C)

Step 2

Acidic Hydrolysis
(HCl)

Step 3

4-Fluoro-3-(trifluoromethyl)
phenylboronic acid

Step 4
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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